molecular formula C17H17NO2 B14442083 Oxazole, 4,5-dihydro-4-(methoxymethyl)-2,5-diphenyl-, (4S,5S)- CAS No. 77250-64-7

Oxazole, 4,5-dihydro-4-(methoxymethyl)-2,5-diphenyl-, (4S,5S)-

Cat. No.: B14442083
CAS No.: 77250-64-7
M. Wt: 267.32 g/mol
InChI Key: FFUXJTGXTQOHPV-HOTGVXAUSA-N
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Description

Oxazole, 4,5-dihydro-4-(methoxymethyl)-2,5-diphenyl-, (4S,5S)- is a chiral compound with significant applications in organic synthesis. It is known for its utility in the preparation of chiral β-substituted acids, aldehydes, and alcohols . The compound’s molecular formula is C12H15NO2, and it has a molecular weight of 205.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 4,5-dihydro-4-(methoxymethyl)-2,5-diphenyl-, (4S,5S)- typically involves the use of chiral acetimidates. One common method includes the reaction of a chiral acetimidate with an appropriate aldehyde or ketone under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and enantiomeric excess of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-dihydro-4-(methoxymethyl)-2,5-diphenyl-, (4S,5S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Oxazole, 4,5-dihydro-4-(methoxymethyl)-2,5-diphenyl-, (4S,5S)- has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Oxazole, 4,5-dihydro-4-(methoxymethyl)-2,5-diphenyl-, (4S,5S)- involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 4,5-dihydro-4-(methoxymethyl)-2,5-diphenyl-, (4S,5S)- is unique due to its specific chiral configuration and the presence of both methoxymethyl and diphenyl groups.

Properties

CAS No.

77250-64-7

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(4S,5S)-4-(methoxymethyl)-2,5-diphenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C17H17NO2/c1-19-12-15-16(13-8-4-2-5-9-13)20-17(18-15)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3/t15-,16-/m0/s1

InChI Key

FFUXJTGXTQOHPV-HOTGVXAUSA-N

Isomeric SMILES

COC[C@H]1[C@@H](OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COCC1C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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